molecular formula C6H7BrN2 B13585254 4-(Bromomethyl)pyridin-2-amine

4-(Bromomethyl)pyridin-2-amine

Cat. No.: B13585254
M. Wt: 187.04 g/mol
InChI Key: WWBVETAABCTVTI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyridin-2-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromomethyl and amino groups in its structure makes it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)pyridin-2-amine typically involves the bromination of 2-aminomethylpyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group attached to the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)pyridin-2-amine largely depends on its chemical reactivity. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various biologically active compounds. These compounds can interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison: 4-(Bromomethyl)pyridin-2-amine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. For instance, 4-Chloromethylpyridin-2-amine has a similar structure but exhibits different reactivity due to the presence of chlorine instead of bromine. The bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro analog .

Properties

IUPAC Name

4-(bromomethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBVETAABCTVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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